molecular formula C14H13BrO2 B1374753 [2-(Benzyloxy)-4-bromophenyl]methanol CAS No. 1094474-98-2

[2-(Benzyloxy)-4-bromophenyl]methanol

Cat. No.: B1374753
CAS No.: 1094474-98-2
M. Wt: 293.15 g/mol
InChI Key: YWOOBIAIBSYZNJ-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-4-bromophenyl]methanol is an organic compound with the molecular formula C14H13BrO2. It is a derivative of phenol, where the hydroxyl group is substituted with a benzyloxy group and a bromine atom is attached to the aromatic ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzyl alcohol, undergoes bromination to introduce a bromine atom at the 4-position of the aromatic ring.

    Benzyloxy Protection: The hydroxyl group is then protected by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.

    Reduction: The intermediate product is then reduced to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)-4-bromophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzyloxy group can be reduced to regenerate the hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of [2-(Benzyloxy)-4-bromophenyl]methanone.

    Reduction: Formation of 2-(Benzyloxy)phenol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

[2-(Benzyloxy)-4-bromophenyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-4-bromophenyl]methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzyloxy)-4-iodophenyl]methanol: Similar structure but with an iodine atom instead of bromine.

    [2-(Benzyloxy)-4-chlorophenyl]methanol: Similar structure but with a chlorine atom instead of bromine.

    [2-(Benzyloxy)-4-fluorophenyl]methanol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

[2-(Benzyloxy)-4-bromophenyl]methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

(4-bromo-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOOBIAIBSYZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742665
Record name [2-(Benzyloxy)-4-bromophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094474-98-2
Record name [2-(Benzyloxy)-4-bromophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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